5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
5-(4-Fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. This structure is modified by a [1,3]dioxolo ring fused at positions 4,5-g, a 4-fluorobenzyl group at position 5, and a phenyl substituent at position 2. The fluorinated benzyl group may enhance metabolic stability and binding affinity to biological targets, while the dioxolo ring could influence solubility and electronic properties .
Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-6-15(7-9-17)12-28-13-19-23(16-4-2-1-3-5-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRFGMSHQSSVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. Understanding its biological activity is crucial for further research and potential therapeutic applications.
- Molecular Formula : C24H16FN3O2
- Molecular Weight : 397.409 g/mol
- IUPAC Name : 8-[(4-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
The compound's mechanism of action involves interaction with specific molecular targets that modulate biological pathways. It may affect enzymes or receptors linked to inflammation and cancer progression. Notably, its activity is often evaluated through its ability to inhibit nitric oxide (NO) production in inflammatory models.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 cells:
- Inhibition of NO Production : The compound demonstrated a potent ability to inhibit NO production, which is a marker of inflammation.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | TBD | TBD |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | 0.39 | 9% |
| 4-(3-amino-1H-pyrazolo[4,3-c]-quinolin-4-ylamino)benzoic acid | TBD | TBD |
Anticancer Activity
The compound's anticancer potential has also been explored:
- Cell Lines Tested : Studies have shown that various pyrazoloquinoline derivatives exhibit cytotoxicity against several cancer cell lines including breast (MCF7), lung (H460), and colon cancer (HCT116) .
- Mechanism : The anticancer activity is believed to be mediated through oxidative stress-induced DNA damage and apoptosis.
Table 2: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | TBD | Oxidative stress |
| H460 | TBD | DNA damage |
| HCT116 | TBD | Apoptosis |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyrazoloquinolines:
- Study on LPS-induced Inflammation : A study demonstrated that modifications in the structure significantly affected the inhibitory potency on NO production .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various derivatives on cancer cell lines and established a correlation between structural features and biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including the compound , as promising anticancer agents. The incorporation of the dioxolo and pyrazolo moieties enhances their biological activity:
- Cytotoxicity : Research indicates that quinoline-dioxole conjugates exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline have shown IC50 values ranging from 0.07 to 0.19 μM against MCF-7 cells (breast cancer) and other lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated that derivatives of quinoline can inhibit the growth of various bacterial strains. The presence of the fluorobenzyl group is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against pathogens .
- Synergistic Effects : When combined with other antimicrobial agents, compounds like This compound may exhibit synergistic effects, potentially lowering the effective dosage required for therapeutic outcomes .
Case Study: Anticancer Activity in MCF-7 Cells
In a controlled study examining the effects of various quinoline derivatives on MCF-7 breast cancer cells:
- Objective : To determine the cytotoxic effects and underlying mechanisms.
- Results : Compounds similar to This compound exhibited significant inhibition of cell proliferation with IC50 values as low as 0.07 μM.
- : The study concluded that these compounds could serve as lead compounds for further development in cancer therapeutics .
Case Study: Antimicrobial Efficacy
A separate study focused on the antimicrobial properties of quinoline derivatives:
- Objective : To evaluate the effectiveness against a panel of bacterial strains.
- Results : The tested compound demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli.
- : The findings suggest that this class of compounds could be developed into new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: Fluorinated Benzyl Groups: The 4-fluorobenzyl substituent in the target compound and analogs (e.g., ) is associated with improved metabolic stability and target binding compared to non-fluorinated variants. Methoxy vs. Dioxolo/Dioxino Rings: Methoxy groups (e.g., ) increase polarity and solubility, whereas fused dioxolo or dioxino rings (e.g., ) modulate ring strain and electronic properties.
Structural Modifications: The [1,3]dioxolo ring in the target compound (vs. Saturation in the dioxino ring (e.g., 8,9-dihydro in ) may reduce conformational flexibility, affecting binding kinetics.
Biological Implications: Pyrazoloquinolines with primary amino groups (e.g., ) demonstrate increased therapeutic indices, suggesting that electron-withdrawing substituents like fluorine or methoxy could mimic such effects. The 3-phenyl group in the target compound may contribute to aromatic stacking in enzyme active sites, as seen in related kinase inhibitors .
Research Findings and Trends
- Synthetic Routes : Multicomponent reactions involving aldehydes (e.g., ) or cyclization of pyrazol-5-amine derivatives (e.g., ) are common. The target compound’s synthesis likely involves similar strategies.
- Pharmacological Potential: Fluorinated pyrazoloquinolines are prioritized for their enhanced blood-brain barrier penetration and antimicrobial activity .
- Thermodynamic Stability: Compounds with fused dioxolo/dioxino rings (e.g., ) exhibit higher melting points (>240°C), indicating crystalline stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and what purification methods ensure high yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazoloquinoline core via condensation of substituted quinoline precursors with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the 4-fluorobenzyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring Pd-based catalysts (e.g., Pd(PPh₃)₄) and controlled pH .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) or silica gel chromatography. Yield optimization often requires microwave-assisted synthesis to reduce side reactions .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in substituent positioning?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; 2D COSY and NOESY for spatial arrangement of the dioxole and fluorobenzyl groups .
- Mass Spectrometry (HRMS) : Exact mass determination to validate molecular formula (e.g., ESI-HRMS in positive ion mode) .
- X-ray Crystallography : Resolves stereochemical ambiguities; lattice parameters and torsion angles confirm fused-ring geometry .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity, and how are false positives mitigated?
- Assays :
- Anticancer : MTT assays (IC₅₀ determination) against HeLa or MCF-7 cell lines, with cisplatin as a positive control .
- Anti-inflammatory : COX-2 inhibition assays (ELISA) using LPS-induced RAW 264.7 macrophages .
- False Positive Mitigation : Include duplicate controls (DMSO-only), validate hits via orthogonal assays (e.g., SPR for target binding), and use high-stringency washing steps .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low regioselectivity in the pyrazoloquinoline core formation?
- Strategies :
- Catalyst Screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency .
- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction kinetics and reduce by-products .
- Computational Guidance : DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify regioselective pathways .
Q. How do contradictory results in biological activity across studies arise, and how can they be reconciled?
- Root Causes :
- Substituent Effects : Fluorobenzyl groups may enhance lipophilicity but reduce solubility, leading to variability in cellular uptake .
- Assay Conditions : Discrepancies in cell line viability protocols (e.g., serum concentration differences in MTT assays) .
- Resolution :
- Standardize assay parameters (e.g., 10% FBS, 48-hour incubation).
- Perform pharmacokinetic profiling (e.g., LogP, plasma stability) to correlate bioactivity with physicochemical properties .
Q. What computational approaches predict binding modes of this compound with biological targets like kinases or GPCRs?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses (PDB IDs: 1ATP for kinases, 6OS0 for GPCRs) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes; RMSD and hydrogen bond analysis validate interactions .
- SAR Studies : Compare with analogs (e.g., 8-ethoxy derivatives) to identify critical pharmacophores .
Key Research Gaps and Future Directions
- Crystallographic Data : Limited structural data for this specific derivative; single-crystal X-ray studies are needed to confirm fused-ring conformation .
- In Vivo Efficacy : No pharmacokinetic studies reported; prioritize rodent models to assess bioavailability and toxicity .
- Mechanistic Depth : Elucidate off-target effects via proteomic profiling (e.g., SILAC-based screens) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
